molecular formula C26H25BrFN3O3 B2500655 2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrobromide CAS No. 472984-59-1

2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrobromide

Cat. No.: B2500655
CAS No.: 472984-59-1
M. Wt: 526.406
InChI Key: RLCIPXLLWAEJFD-UHFFFAOYSA-N
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Description

2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrobromide is a useful research compound. Its molecular formula is C26H25BrFN3O3 and its molecular weight is 526.406. The purity is usually 95%.
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Scientific Research Applications

Halocyclization and Derivative Formation

The compound is involved in halocyclization reactions. For instance, its derivatives undergo cyclization with iodine, bromine, or sulfuryl chloride to form hydrohalides, which can be converted into other derivatives like 2-{2-[4-(5-methylthiazol-2-yl)piperazin-1-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione (Yu. L. Zborovskii et al., 2011).

Luminescent Properties and Photo-Induced Electron Transfer

This compound has been studied for its luminescent properties and photo-induced electron transfer. Specific derivatives exhibit fluorescence quantum yields and free energy of charge separation, useful in fluorescence microscopy and pH probe applications (Jiaan Gan et al., 2003).

Fluorescent Ligands for 5-HT1A Receptors

Derivatives of this compound have been synthesized as fluorescent ligands for human 5-HT1A receptors. They display high receptor affinity and good fluorescence properties, making them suitable for visualizing receptors in cellular models (E. Lacivita et al., 2009).

Formaldehyde Detection

A derivative, 2-amino-6-(piperazin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NPz), was synthesized for rapid and facile fluorimetric detection of formaldehyde. This compound shows fluorescence enhancement upon formaldehyde addition, making it a valuable tool for qualitative formaldehyde detection (Baoli Dong et al., 2016).

Antiviral Activity Studies

Some derivatives were synthesized and evaluated for their antiviral activity against viruses like influenza and hepatitis C. However, they exhibited limited antiviral activity, with only a few compounds showing micromolar activities (A. Ivashchenko et al., 2014).

Organic Light-Emitting Device Applications

1,8-naphthalimide derivatives, structurally related to this compound, have been designed for organic light-emitting diode (OLED) applications. These derivatives demonstrate red emission, making them potential candidates for standard-red light-emitting materials in OLEDs (Shuai Luo et al., 2015).

Anticonvulsant Properties

Piperazine acetamides derived from this compound have been synthesized and tested for anticonvulsant properties. Some compounds, particularly those containing a 4-fluorophenyl group, showed protective effects against electrically induced seizures in animal models (K. Kamiński et al., 2011).

Fluoride Ion Detection Chemosensors

Naphthalimide derivatives have been used as reversible colorimetric and fluorescent chemosensors for fluoride ion detection. These compounds can deprotonate the hydrazone moiety, causing a long-wavelength color change, useful in analytical chemistry (Liang Zhang et al., 2020).

Properties

IUPAC Name

2-[2-[4-[2-(4-fluorophenyl)-2-oxoethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O3.BrH/c27-20-9-7-18(8-10-20)23(31)17-29-13-11-28(12-14-29)15-16-30-25(32)21-5-1-3-19-4-2-6-22(24(19)21)26(30)33;/h1-10H,11-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCIPXLLWAEJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)C5=CC=C(C=C5)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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